1-(4-Fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Description
This compound belongs to the class of sulfur-containing heterocyclic molecules featuring a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core linked via a sulfanyl group to a 4-fluorophenyl ethanone moiety. Its structure combines a partially hydrogenated benzothienopyrimidine system, which confers conformational rigidity, with a fluorine-substituted aromatic ketone. The sulfanyl bridge (-S-) serves as a critical linker, enabling structural diversity and modulating electronic properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c19-12-7-5-11(6-8-12)14(22)9-23-17-16-13-3-1-2-4-15(13)24-18(16)21-10-20-17/h5-8,10H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULSCQAMBUHBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
2.1.1 Thieno[2,3-d]pyrimidine Derivatives
- This modification may reduce solubility compared to the non-methylated target compound .
- 1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (): Replacing the sulfanyl group with an oxy (-O-) linker reduces electron density at the bridge, altering hydrogen-bonding capacity. The 4-methylphenyl substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
2.1.2 Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
- The 4-methylphenyl group at position 3 introduces steric effects that may influence selectivity .
- 3-(4-Ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (): Ethoxy groups increase steric hindrance and lipophilicity, which could prolong metabolic half-life but reduce solubility. The dual ethoxyphenyl groups may enhance π-π stacking interactions in hydrophobic environments .
Physicochemical Properties
- Solubility : The target compound’s tetrahydro core and fluorine substituent balance rigidity and polarity, likely granting moderate aqueous solubility. Bulkier substituents (e.g., ethoxy in ) reduce solubility .
- Stability : The sulfanyl bridge in all analogues is susceptible to oxidative metabolism, but fluorination may slow degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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